REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.O[N:12]1C(=O)CCC1=O.Cl.CN(C)CCCN=C=NCC.[Cl-].[NH4+]>C1COCC1.CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([NH2:12])=[O:10])=[N:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
3.43 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
67.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
Bubble in ammonia gas for five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Seal the reaction vessel
|
Type
|
STIRRING
|
Details
|
stir the reaction mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
before concentrating
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (4×225 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 25% ethyl acetate, 1% (2.0 M NH3 in methanol) and 74% dichloromethane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.06 g | |
YIELD: PERCENTYIELD | 80.7% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |